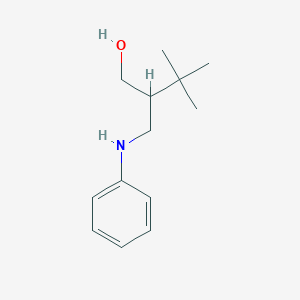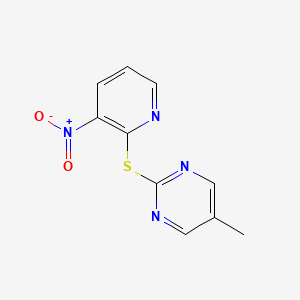
Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine is a heterocyclic compound with a unique structure that includes both pyrimidine and pyridine rings.
Preparation Methods
The synthesis of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine typically involves the reaction of 5-methyl-2-thiouracil with 3-nitropyridine-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Scientific Research Applications
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against influenza viruses.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic properties.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, providing insights into protein function and structure.
Mechanism of Action
The mechanism of action of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound binds to viral proteins, disrupting their normal function and inhibiting viral replication. The exact molecular pathways involved in these interactions are still under investigation, but it is believed that the compound interferes with the viral life cycle at multiple stages .
Comparison with Similar Compounds
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine can be compared with other similar compounds, such as:
2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine: This compound lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.
5-methyl-2-(2-nitropyridin-3-yl)sulfanyl-pyrimidine: The position of the nitro group on the pyridine ring is different, which can influence the compound’s chemical behavior and biological activity.
These comparisons highlight the unique structural features of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine and its potential advantages in various applications.
Properties
CAS No. |
73768-47-5 |
|---|---|
Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
5-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H8N4O2S/c1-7-5-12-10(13-6-7)17-9-8(14(15)16)3-2-4-11-9/h2-6H,1H3 |
InChI Key |
VLJNALDOMOTHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-[(formylamino)methyl]-3-pyridinecarboxylate](/img/structure/B13994702.png)
![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)
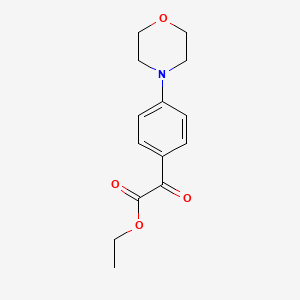
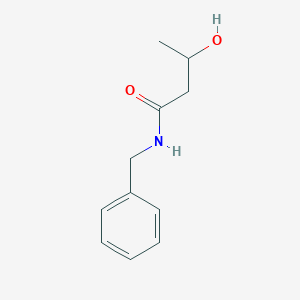
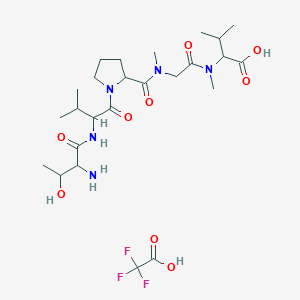
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)
![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)
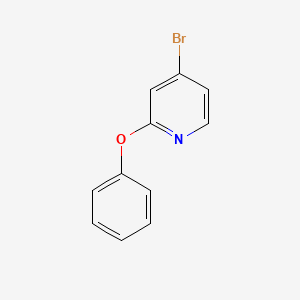
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
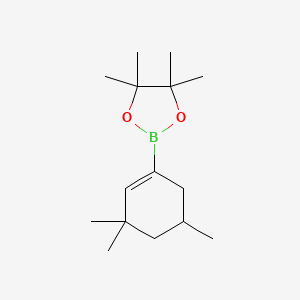

![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)

